3-(Difluoromethoxy)-4-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethoxy)-4-methylbenzoic acid is an organic compound characterized by the presence of a difluoromethoxy group and a methyl group attached to a benzoic acid core
Mechanism of Action
Target of Action
The primary target of 3-(Difluoromethoxy)-4-methylbenzoic acid is the Transforming Growth Factor-β1 (TGF-β1) induced epithelial–mesenchymal transformation (EMT) of type 2 lung epithelial cells . TGF-β1 plays a crucial role in fibrosis, a process characterized by excessive deposition of extracellular matrix components .
Mode of Action
This compound interacts with its targets by inhibiting the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ, which are involved in the EMT process . It also increases the expression of E-cadherin, a protein that helps cells stick together, maintaining the structure and integrity of tissues . Furthermore, it significantly reduces the phosphorylation levels of Smad2/3, proteins that are part of the TGF-β1 signaling pathway .
Biochemical Pathways
The compound affects the TGF-β1/Smad pathway, which is involved in the EMT process . By inhibiting this pathway, this compound prevents the excessive deposition of extracellular matrix components, thereby playing a role in mitigating fibrosis .
Pharmacokinetics
The compound’s impact on bioavailability is suggested by its therapeutic effects, such as improving lung function and reducing lung inflammation and fibrosis .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of protein expression involved in EMT, reduction of Smad2/3 phosphorylation levels, and the increase in E-cadherin expression . These effects lead to improved lung function, reduced lung inflammation and fibrosis, reduced collagen deposition, and reduced expression of E-cadherin .
Action Environment
It’s worth noting that the compound’s effectiveness in reducing pulmonary fibrosis suggests that it may be robust against various environmental factors within the body .
Biochemical Analysis
Biochemical Properties
It is known that the compound has inhibitory effects on TGF-β1-induced epithelial–mesenchymal transformation (EMT) in vitro . This suggests that it interacts with proteins involved in the TGF-β1 pathway, potentially influencing their function and activity .
Cellular Effects
In cellular studies, 3-(Difluoromethoxy)-4-methylbenzoic acid has been shown to inhibit the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ, and increase the expression of E-cadherin . This indicates that the compound can influence cell function and cellular processes, particularly those related to cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It has been observed to reduce Smad2/3 phosphorylation levels, suggesting that it may exert its effects at the molecular level through interactions with these biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-methylbenzoic acid with a difluoromethylating agent under specific conditions
Industrial Production Methods
Industrial production of 3-(Difluoromethoxy)-4-methylbenzoic acid may involve optimized synthetic routes to ensure high yield and purity. The process may include steps such as O-alkylation, oxidation, and purification using techniques like recrystallization or chromatography. The choice of reagents and conditions is crucial to achieve efficient production on a large scale .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethoxy)-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and catalyst, are optimized based on the desired transformation .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
3-(Difluoromethoxy)-4-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of compounds derived from this compound in treating various diseases.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid: This compound shares the difluoromethoxy group but has a cyclopropylmethoxy group instead of a methyl group.
4-Difluoromethoxy-3-hydroxybenzoic acid: This compound has a hydroxy group instead of a methyl group.
Uniqueness
3-(Difluoromethoxy)-4-methylbenzoic acid is unique due to the specific combination of the difluoromethoxy and methyl groups attached to the benzoic acid core.
Properties
IUPAC Name |
3-(difluoromethoxy)-4-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-5-2-3-6(8(12)13)4-7(5)14-9(10)11/h2-4,9H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFLMTHEUHPHGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.